Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate
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Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate is a fluorinated organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl and hydroxynaphthyl groups, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate typically involves the reaction of 4-hydroxynaphthalene-1-carboxylic acid with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The hydroxynaphthyl group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
- Methyl 3,3,3-trifluoro-2-oxopropanoate
- ®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate is unique due to the presence of both trifluoromethyl and hydroxynaphthyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C14H11F3O4 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxynaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C14H11F3O4/c1-21-12(19)13(20,14(15,16)17)10-6-7-11(18)9-5-3-2-4-8(9)10/h2-7,18,20H,1H3 |
InChI Key |
FOFUXVOTTMXRPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C2=CC=CC=C21)O)(C(F)(F)F)O |
Origin of Product |
United States |
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